

Saracatinib versus placebo Alzheimer's disease clinical outcomes

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Compound Focus: Saracatinib

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Quantitative Clinical Outcomes: Saracatinib vs. Placebo

The table below summarizes the key results from the pivotal Phase 2a clinical trial of **saracatinib** in Alzheimer's disease.

Outcome Measure	Saracatinib Group	Placebo Group	P-value	Conclusion
Primary: Cerebral Glucose Metabolism (FDG-PET)	Decline observed	Decline observed	Not significant	No slowing of decline [1]
Secondary: Cognitive & Functional Measures (e.g., ADAS-Cog, ADCS-ADL)	Decline observed	Decline observed	Not significant	No slowing of decline [1] [2]

Outcome Measure	Saracatinib Group	Placebo Group	P-value	Conclusion
Exploratory: Brain Volume (MRI)	Trend towards less shrinkage in hippocampus & entorhinal cortex	Greater shrinkage observed	Not reported (trend only)	Not statistically significant [1] [2]
Safety: Withdrawal Rate	~25%	Lower than treatment group	Not reported	Higher dropout due to adverse events [1]

Detailed Experimental Protocols

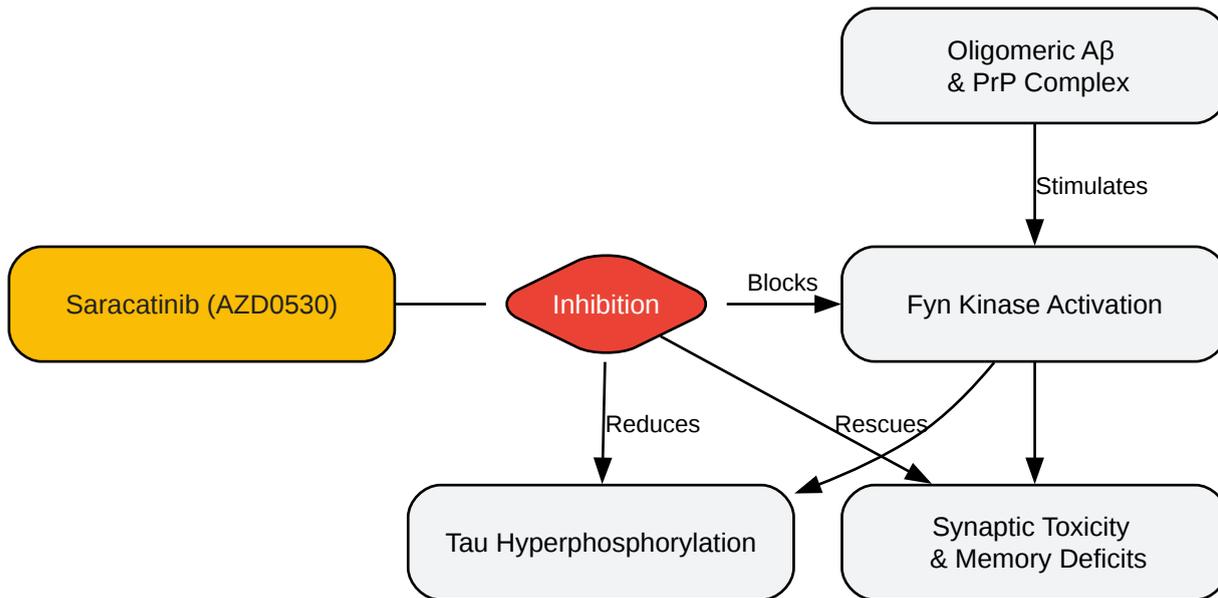
To ensure the reliability and interpretability of the data above, the clinical trials were conducted under strict protocols.

- **Phase 2a Trial (NCT02167256, "Connect"):** This was a **22-center, randomized, double-blind, placebo-controlled study** that ran for 52 weeks (12 months) [1] [2].
 - **Participants:** 159 patients with a clinical diagnosis of **mild-to-moderate Alzheimer's disease**, confirmed by amyloid PET imaging.
 - **Intervention:** Participants were randomly assigned to receive either **100 mg or 125 mg of oral saracatinib** once daily or a matching placebo.
 - **Primary Outcomes:** The twin primary goals were to assess **safety and tolerability** and the drug's effect on **cerebral glucose metabolism** as measured by FDG-PET scan.
 - **Secondary & Exploratory Outcomes:** These included a battery of standardized cognitive and functional tests (e.g., ADAS-Cog, ADCS-ADL), additional brain imaging (MRI) to measure volume changes, and fluid biomarker analysis.

Mechanism of Action and Signaling Pathway

Saracatinib, originally developed as a cancer drug, is a potent, orally available, and brain-penetrant dual inhibitor of the **Src/Abl family of tyrosine kinases** [3]. Its repurposing for Alzheimer's disease is based on its ability to inhibit **Fyn kinase**, a member of this family that is highly expressed in the brain.

The diagram below illustrates the proposed mechanism by which **saracatinib** was hypothesized to exert a therapeutic effect in Alzheimer's disease.



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This mechanism was strongly supported by **preclinical studies**. In mouse models of Alzheimer's, **saracatinib** treatment was shown to **reverse memory deficits, boost synaptic density, reduce tau hyperphosphorylation, and suppress glial activation**. Notably, some of these benefits persisted even after the drug was withdrawn [1] [3].

Interpretation and Research Context

The failure of **saracatinib** in its Phase 2a trial highlights a common and significant challenge in drug development: **the difficulty of translating promising preclinical results into clinical success in patients**.

- **Promising Preclinical Data:** The clear efficacy in mouse models suggested that targeting the Fyn kinase pathway was a valid therapeutic strategy [1].
- **Clinical Trial Outcome:** Despite this, the drug did not separate from placebo on the primary clinical and biomarker endpoints in humans. This could be due to several factors, including differences in disease complexity between animal models and human Alzheimer's, the timing of intervention, or the possibility that Fyn inhibition alone is insufficient to alter the disease course at the symptomatic stages tested [1] [2].

- **Safety and Tolerability:** While an earlier Phase 1b trial established that **saracatinib** was reasonably safe and well-tolerated at the doses used, the Phase 2a trial saw a high dropout rate (~25%) due to adverse effects like diarrhea and other gastrointestinal issues, which may also impact its clinical viability [1].

For researchers, the **saracatinib** case underscores the importance of:

- **Validating novel targets** in human-derived cellular models or through human genetic data.
- **Investigating combination therapies** that address multiple pathological pathways simultaneously.
- **Focusing on earlier disease stages** (preclinical or prodromal) for intervention with disease-modifying agents.

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References

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2. Saracatinib [alzheimersnewstoday.com]
3. Dual Drug Repurposing: The Example of Saracatinib - PMC [pmc.ncbi.nlm.nih.gov]

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